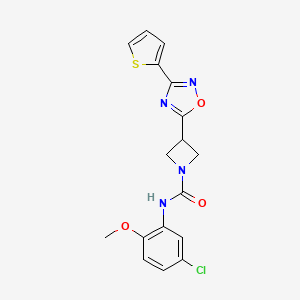
(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N10O and its molecular weight is 430.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine is the PI3K/AKT/mTOR signaling pathway . This pathway plays a key role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway. The compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action on this pathway leads to downstream effects such as the disruption of tumor growth, proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound 4-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carbonyl]piperazin-1-yl}pyrimidine’s action include the inhibition of the phosphorylation of AKT and S6 proteins . This results in the disruption of the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of tumor growth, proliferation, and apoptosis .
Properties
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O/c1-15-26-17(12-20(27-15)31-6-3-4-25-31)21(32)29-10-8-28(9-11-29)18-13-19(24-14-23-18)30-7-5-22-16(30)2/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLAUNOKWLRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide](/img/structure/B2709596.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2709597.png)
![4-(morpholin-4-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2709598.png)
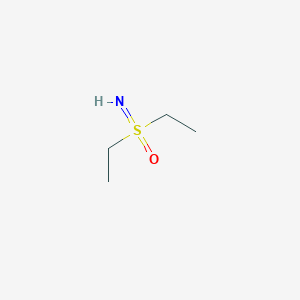
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)
methanone](/img/structure/B2709604.png)
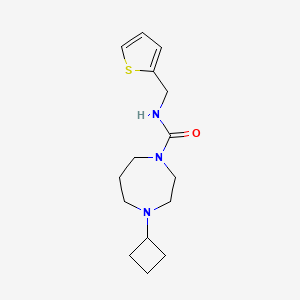
![1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2709610.png)
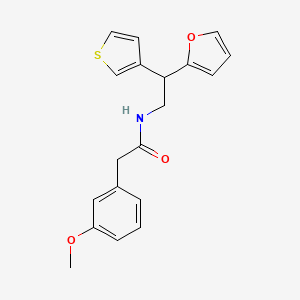
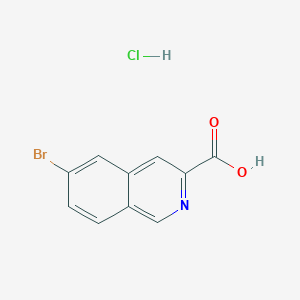
![3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA](/img/structure/B2709615.png)
![3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2709616.png)
![5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2709617.png)
